molecular formula C16H26N2O6S2 B14191185 Methyl 3,5-bis(tert-butylsulfamoyl)benzoate CAS No. 918810-49-8

Methyl 3,5-bis(tert-butylsulfamoyl)benzoate

Cat. No.: B14191185
CAS No.: 918810-49-8
M. Wt: 406.5 g/mol
InChI Key: VRRVMCCADBXDBU-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(tert-butylsulfamoyl)benzoate is a chemical compound with the molecular formula C16H25NO4S2 It is known for its unique structure, which includes two tert-butylsulfamoyl groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis(tert-butylsulfamoyl)benzoate typically involves the reaction of 3,5-diaminobenzoic acid with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of sulfonamide intermediates, which are then esterified using methanol to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the sulfonyl chloride and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(tert-butylsulfamoyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-bis(tert-butylsulfamoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3,5-bis(tert-butylsulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-bis(benzyloxy)benzoate: Another benzoate derivative with different substituents.

    Methyl 3,5-dinitrobenzoate: A compound with nitro groups instead of sulfonamide groups.

    Methyl 3,5-dihydroxybenzoate: A benzoate derivative with hydroxyl groups.

Uniqueness

Methyl 3,5-bis(tert-butylsulfamoyl)benzoate is unique due to the presence of tert-butylsulfamoyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions and a potential candidate for drug development.

Properties

CAS No.

918810-49-8

Molecular Formula

C16H26N2O6S2

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 3,5-bis(tert-butylsulfamoyl)benzoate

InChI

InChI=1S/C16H26N2O6S2/c1-15(2,3)17-25(20,21)12-8-11(14(19)24-7)9-13(10-12)26(22,23)18-16(4,5)6/h8-10,17-18H,1-7H3

InChI Key

VRRVMCCADBXDBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)OC)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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